叔丁基(2R)-2-异丙基-4-氧代哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is a chiral molecule that is relevant in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and as a building block in drug discovery. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperidine derivatives and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involves starting from L-alanine and involves resolution with O,O'-dibenzoyltartaric acid to obtain enantiomerically pure compounds . Similarly, the synthesis of 2-amino-5-tert-butylpyridine describes a robust method that yields fragments with improved physicochemical properties, which can be incorporated into pharmaceutical compounds . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve the desired chiral purity and yield.

Molecular Structure Analysis

X-ray studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal details about the molecular structure, such as the orientation of side chains and the presence of hydrogen bonds that lead to specific molecular packing in the crystal structure . These structural insights are crucial for understanding the reactivity and interaction of the molecules with other compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine derivatives is diverse. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives can undergo reactions with L-selectride to yield cis isomers, and subsequent reactions can afford trans isomers . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi leads to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for preparing diverse piperidine derivatives . These reactions demonstrate the versatility of tert-butyl piperidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can significantly affect the solubility and steric properties of the compounds, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The electron-releasing effect of the tert-butyl substituent can also influence the electrochemical properties of the compounds, as observed in cyclic voltammetric data . These properties are essential for the application of these compounds in drug discovery and development.

科学研究应用

哌啶衍生物的立体选择性合成

叔丁基(2R)-2-异丙基-4-氧代哌啶-1-羧酸酯及其衍生物主要用于立体选择性合成。这些化合物在与 L-选择性还原剂反应或通过三津野反应时,会产生各种异构体和衍生物,为立体化学和有机合成领域做出了重大贡献 (Boev 等人,2015)。例如,叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯及其 3-取代衍生物已被用于生成顺式和反式异构体,并具有高收率和立体选择性。

氧杂环的形成

该化合物还可用作形成氧杂环的前体。叔丁基 4-氧代哌啶-1-羧酸酯二甲基腙在与某些试剂处理后,会形成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]-4-氧代哌啶-1-羧酸酯。这些在进一步处理后,以高立体选择性环化为 N-Boc 哌啶衍生物的顺式异构体 [3,2-c]-与氧杂环融合 (Moskalenko & Boev, 2014)。

哌啶衍生物的合成

该化合物还可用作合成多种哌啶衍生物的关键中间体,展示了其在有机化学中的多功能性。例如,叔丁基 4-氧代哌啶-1-羧酸酯二甲基腙与某些试剂反应生成叔丁基 3-烯基-4-氧代哌啶-1-羧酸酯,这是制备多种哌啶衍生物的关键合成子 (Moskalenko & Boev, 2014)。

Jak3 抑制剂合成中的中间体

叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯(一种衍生物)在蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的合成中扮演着重要中间体的角色。合成过程包括从易得试剂开始的一系列步骤,并突出了该化合物在药物化学中的重要性 (陈新之,2011)。

X 射线晶体学研究

在结构化学领域,X 射线研究揭示了这些化合物的分子结构和堆积的显著细节。例如,叔丁基 (6S)-6-异丁基-2,4-二氧代哌啶-1-羧酸酯因其晶体结构和由强 O-H...O=C 氢键驱动的分子堆积而受到研究 (Didierjean 等人,2004)。

作用机制

Target of Action

Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate, also known as (2R)-1-N-Boc-2-isopropyl-piperidin-4-one, is a compound that primarily targets amines . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .

Mode of Action

The mode of action of Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate involves the conversion of an amino group into a carbamate . This conversion is achieved with the help of the tert-butyloxycarbonyl (t-Boc or simply Boc) group . The stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, makes this compound a better option than, for example, a methoxycarbonyl derivative .

Biochemical Pathways

The biochemical pathways affected by Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate are primarily related to the protection of amines . The compound allows for the transformations of other functional groups without affecting the amines . This is achieved by converting the amino group into a carbamate, which is a more stable form .

Pharmacokinetics

It is known that the compound is used in chemical transformations due to its stability

Result of Action

The result of the action of Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is the protection of amines during chemical transformations . By converting the amino group into a carbamate, the compound prevents the amines from reacting, allowing for the transformation of other functional groups .

Action Environment

The action of Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate is influenced by various environmental factors. The stability of the compound makes it suitable for use in various chemical environments . .

安全和危害

属性

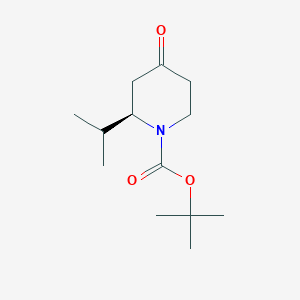

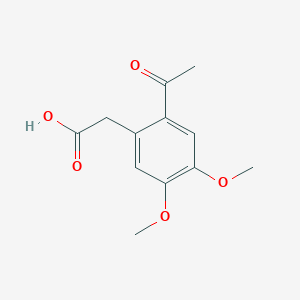

IUPAC Name |

tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHRUAIXGSWYPC-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)